methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and carboxylate groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, targeting specific carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in reactivity and biological activity.
2-Methyl-4-(4-methylphenyl)-5-thiazolyl:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C26H28N2O6S and a molecular weight of 496.6 g/mol. Its structure includes a thiazole ring and a chromeno-pyrrole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyrrole moieties. For instance, derivatives similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 µg/mL depending on the specific bacterial strain tested .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain chromeno-pyrrole derivatives can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities. In vitro studies indicate that derivatives can act as potent inhibitors of enzymes such as α-glucosidase and others involved in metabolic pathways related to diabetes management. This suggests a potential role in therapeutic strategies for managing blood sugar levels .
Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiazole-containing compounds, this compound was tested against various pathogens. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.125 µg/mL, outperforming standard antibiotics like vancomycin .
Study 2: Anticancer Properties
Another investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway involving caspase activation .
Research Findings Summary Table
Activity Type | MIC/IC50 Values | Target Organisms/Cells | Mechanism |
---|---|---|---|
Antimicrobial | 0.125 µg/mL (MRSA) | Gram-positive bacteria | Cell wall synthesis inhibition |
Anticancer | IC50 = 15 µM | MCF-7 breast cancer cells | Apoptosis via caspase activation |
Enzyme Inhibition | IC50 = 10 µM | α-glucosidase | Competitive inhibition |
Properties
Molecular Formula |
C25H20N2O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-12-5-8-15(9-6-12)19-18-20(28)16-11-13(2)7-10-17(16)32-21(18)23(29)27(19)25-26-14(3)22(33-25)24(30)31-4/h5-11,19H,1-4H3 |
InChI Key |
XBRLSXYSNZYTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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